

A Comparative Study: Butanal Oxime vs. 2-Butanone Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butanal oxime*

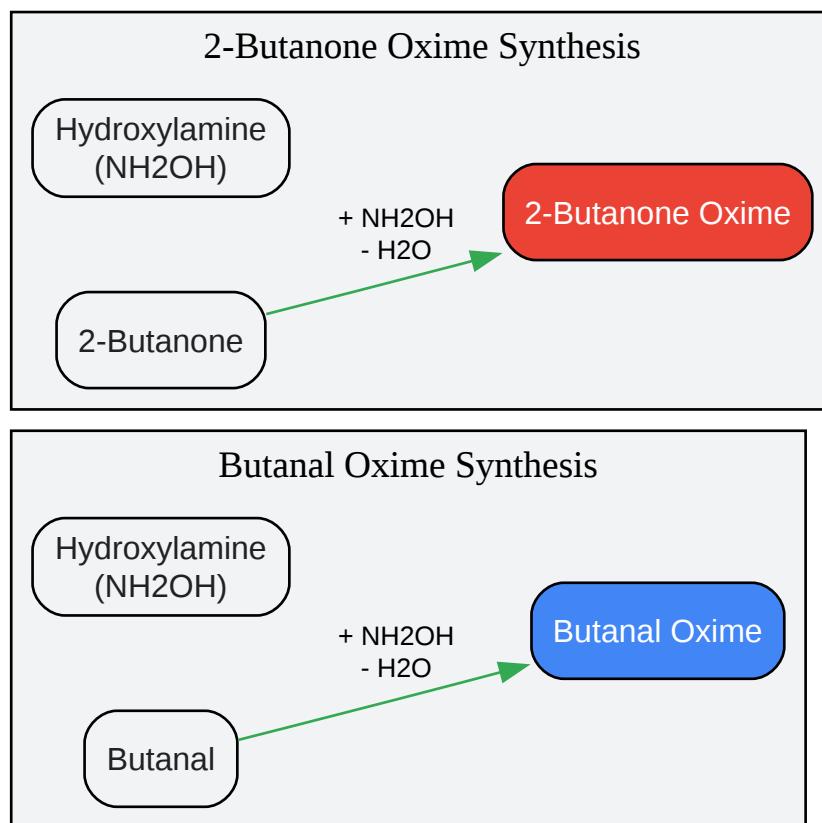
Cat. No.: *B12762041*

[Get Quote](#)

In the realm of industrial chemistry, oximes play a pivotal role as versatile intermediates and additives. Among them, **butanal oxime** and 2-butanone oxime are two structurally similar yet functionally distinct compounds with significant applications, particularly in the coatings and polymer industries. This guide provides a comprehensive comparative analysis of their chemical properties, synthesis, applications, and toxicological profiles, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

Butanal oxime, an aldoxime, and 2-butanone oxime, a ketoxime, share the same molecular formula (C_4H_9NO) and molecular weight. However, the position of the $C=N$ double bond imparts distinct physical and chemical characteristics. A summary of their key properties is presented below.


Property	Butanal Oxime	2-Butanone Oxime
Synonyms	Butyraldoxime, n- Butyraldehyde oxime	Methyl ethyl ketoxime (MEKO)
CAS Number	110-69-0	96-29-7
Molecular Formula	C ₄ H ₉ NO	C ₄ H ₉ NO
Molecular Weight	87.12 g/mol	87.12 g/mol
Appearance	Colorless liquid	Colorless to pale yellow liquid
Melting Point	-29.5 °C	-29.5 °C
Boiling Point	152-154 °C	152-153 °C
Density	~0.923 g/cm ³	~0.923 g/cm ³ (at 20°C)
Solubility in Water	Slightly soluble	Soluble
Flash Point	58 °C	59 °C

Synthesis and Reaction Mechanisms

Both oximes are typically synthesized through a condensation reaction between the corresponding carbonyl compound and a hydroxylamine salt.

Synthesis of Butanal Oxime and 2-Butanone Oxime

The synthesis of both **butanal oxime** and 2-butanone oxime follows a similar chemical pathway, involving the reaction of the respective carbonyl compound (butanal or 2-butanone) with hydroxylamine hydrochloride in the presence of a base.

[Click to download full resolution via product page](#)

Fig. 1: General synthesis pathway for **butanal oxime** and **2-butanone oxime**.

Experimental Protocol: Synthesis of 2-Butanone Oxime

This protocol describes a common laboratory-scale synthesis of 2-butanone oxime. A similar procedure can be adapted for **butanal oxime** by substituting 2-butanone with butanal.

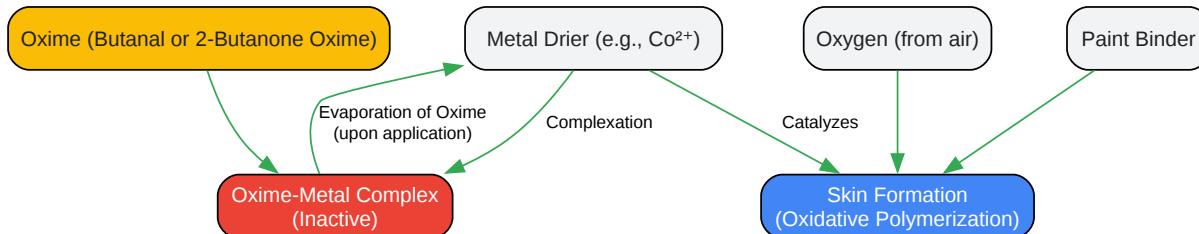
Materials:

- 2-Butanone (Methyl Ethyl Ketone, MEK)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium hydroxide (NaOH)
- Water

- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Dissolve hydroxylamine hydrochloride in water in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.
- To this cold solution, add 2-butanone dropwise with continuous stirring.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- The resulting crude 2-butanone oxime can be further purified by vacuum distillation.


Comparative Applications and Performance

The primary application for both **butanal oxime** and 2-butanone oxime is as an anti-skimming agent in paints, varnishes, and inks.^[1] They prevent the formation of a solid film on the surface of the coating during storage.

Anti-Skimming Mechanism

Oximes function as anti-skimming agents by complexing with the metal driers (e.g., cobalt salts) present in the paint formulation. This complexation temporarily deactivates the drier, preventing

it from catalyzing the oxidative polymerization of the binder at the paint-air interface. Upon application of the paint, the volatile oxime evaporates, releasing the drier and allowing the curing process to proceed.

[Click to download full resolution via product page](#)

Fig. 2: Mechanism of action of oximes as anti-skinning agents.

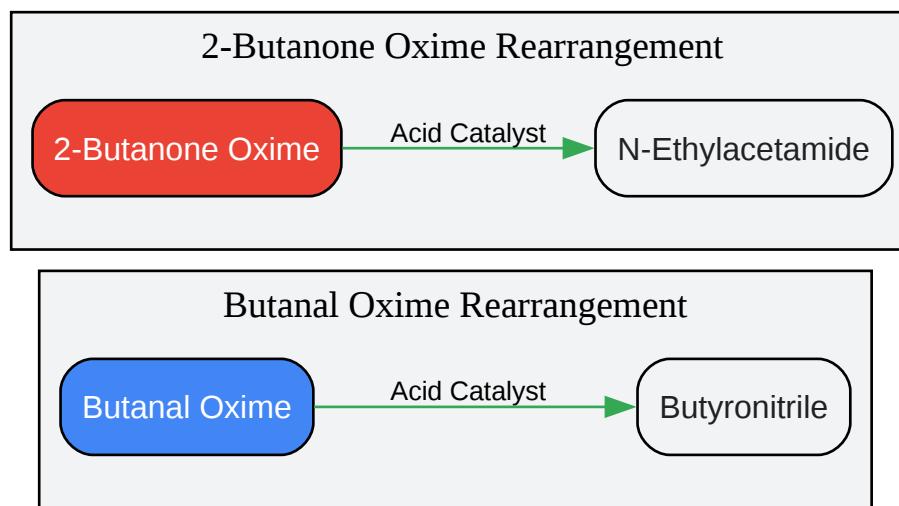
While both oximes are effective, their performance can differ. Aldoximes like **butanal oxime** are generally considered to be more reactive than ketoximes such as 2-butanone oxime. This higher reactivity can sometimes lead to a more pronounced effect on the drying time of the paint. 2-Butanone oxime is often favored for its balanced performance, providing excellent anti-skimming properties with minimal impact on the final film formation.[2]

Other Applications

- **2-Butanone Oxime:** Widely used as a silicon curing agent in RTV (room-temperature-vulcanizing) silicone sealants.[3] It also finds application as an oxygen scavenger in boiler water treatment to prevent corrosion.[4]
- **Butanal Oxime:** Utilized in the production of plastics and rubber.[5]

Chemical Reactivity: A Comparative Overview

The structural difference between an aldoxime and a ketoxime influences their chemical reactivity in various reactions, including hydrolysis and the Beckmann rearrangement.


Hydrolysis

Oximes can be hydrolyzed back to their corresponding carbonyl compound and hydroxylamine under acidic conditions. Generally, oximes are more stable to hydrolysis than imines.^[6] While specific kinetic data for the direct comparison of **butanal oxime** and 2-butanone oxime is scarce, studies on similar structures suggest that the rate of hydrolysis can be influenced by the steric and electronic environment around the C=N bond.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes, where they rearrange to form amides under acidic conditions.^[7] This reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.

- 2-Butanone Oxime (a ketoxime): Undergoes Beckmann rearrangement to yield N-ethylacetamide.
- **Butanal Oxime** (an aldoxime): The Beckmann rearrangement of aldoximes can be more complex and may lead to the formation of nitriles or amides, depending on the reaction conditions.^[8] In the case of **butanal oxime**, the primary product is typically butyronitrile.

[Click to download full resolution via product page](#)

Fig. 3: Products of the Beckmann rearrangement for **butanal oxime** and 2-butanone oxime.

Toxicological Profile

The toxicological properties of these oximes are a crucial consideration for their industrial use. 2-Butanone oxime (MEKO) has been the subject of extensive toxicological studies and has faced increasing regulatory scrutiny due to its potential health effects.[\[9\]](#)

Toxicological Endpoint	Butanal Oxime	2-Butanone Oxime (MEKO)
Acute Oral LD50 (rat)	Data not readily available. Acetaldehyde oxime LD50 is 1900 mg/kg, which may serve as a proxy. [3]	930 mg/kg
Skin Irritation	May cause skin irritation.	Can cause skin sensitization and allergic reactions.
Eye Irritation	Expected to be an eye irritant.	Causes severe eye irritation.
Carcinogenicity	Data not readily available.	Classified as a Category 1B carcinogen in the European Union. [9]

Due to the classification of 2-butanone oxime as a carcinogen, there is a growing interest in finding safer alternatives for anti-skinning applications.[\[9\]](#)

Conclusion

Butanal oxime and 2-butanone oxime, while chemically similar, exhibit important differences in their reactivity, applications, and toxicological profiles. 2-Butanone oxime has historically been the more widely used compound, particularly as an anti-skinning agent, due to its well-balanced performance. However, its classification as a carcinogen has prompted a search for safer alternatives. **Butanal oxime**, while also an effective anti-skinning agent, has a different reactivity profile characteristic of aldoximes. A thorough understanding of the properties and behaviors of both compounds is essential for researchers and professionals in selecting the appropriate oxime for a given application, with careful consideration of both performance and safety. Further research into the direct comparative performance and long-term toxicological effects of **butanal oxime** would be beneficial in assessing its potential as a viable alternative to 2-butanone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beckmann Rearrangement [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Why now is the time to switch to oxime-free anti-skins in alkyd paints | Borchers: A Milliken Brand [borchers.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [A Comparative Study: Butanal Oxime vs. 2-Butanone Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12762041#comparative-study-of-butanal-oxime-vs-2-butanone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com